Butylone

Description

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.

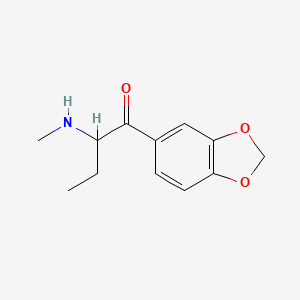

Structure

3D Structure

Propriétés

Numéro CAS |

802575-11-7 |

|---|---|

Formule moléculaire |

C12H15NO3 |

Poids moléculaire |

221.25 g/mol |

Nom IUPAC |

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one |

InChI |

InChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3 |

Clé InChI |

CGKQZIULZRXRRJ-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |

SMILES canonique |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Butylone; bk-MBDB; β-keto-N-methylbenzodioxolylbutanamine |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Butylone (bk-MBDB): Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylone, also known as β-keto-N-methylbenzodioxolylbutanamine (bk-MBDB), is a synthetic cathinone that has emerged as a compound of interest in forensic and pharmacological research. Structurally analogous to the entactogen MBDB and the more widely known methylone, this compound exhibits a distinct pharmacological profile characterized by its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacological mechanisms, metabolic pathways, and analytical methods for the detection of this compound. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this psychoactive compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted cathinone, characterized by a phenethylamine core with a β-keto group, a methylenedioxy ring, and an N-methylated ethyl group attached to the alpha carbon.

Table 1: Chemical and Physical Properties of this compound (bk-MBDB)

| Property | Value | Reference(s) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one | [1] |

| Synonyms | β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB, B1 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molar Mass | 221.25 g/mol | [1] |

| Appearance | White crystalline powder | |

| CAS Number | 802575-11-7 |

Chemical Structure

Caption: 2D chemical structure of this compound (bk-MBDB).

Synthesis

The synthesis of this compound typically involves the bromination of 3,4-methylenedioxybutyrophenone, followed by amination with methylamine.

Experimental Protocol: Synthesis of this compound

A general synthetic route is described as follows:

-

Bromination: 3,4-Methylenedioxybutyrophenone is dissolved in a suitable solvent, such as dichloromethane. To this solution, bromine is added dropwise, leading to the formation of 3',4'-methylenedioxy-2-bromobutyrophenone. The reaction is typically carried out at room temperature.

-

Amination: The resulting 2-bromo intermediate is then dissolved in dichloromethane and added to an aqueous solution of methylamine (e.g., 40%). The reaction mixture is stirred to facilitate the nucleophilic substitution of the bromine atom by the methylamino group.

-

Work-up and Isolation: After the reaction is complete, hydrochloric acid is added to the mixture. The aqueous layer is separated and then made alkaline with a base, such as sodium bicarbonate. The freebase this compound is then extracted with an organic solvent like diethyl ether. Finally, the addition of a solution of hydrochloric acid in ether precipitates this compound hydrochloride as a solid, which can be collected by filtration.[1]

Caption: A simplified workflow for the synthesis of this compound.

Pharmacology

This compound's primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Mechanism of Action

This compound acts as a "hybrid" transporter ligand, exhibiting different actions at different transporters. It functions as an uptake inhibitor (blocker) at the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft. In contrast, it acts as a substrate at the serotonin transporter, meaning it is transported into the presynaptic neuron and can induce reverse transport (efflux) of serotonin.[2] This dual activity leads to an increase in extracellular concentrations of both dopamine and serotonin, albeit through different mechanisms.

Caption: this compound's differential effects on dopamine and serotonin transporters.

Quantitative Pharmacological Data

The potency of this compound at monoamine transporters has been quantified in various in vitro studies.

Table 2: In Vitro Potency of this compound at Monoamine Transporters

| Assay | Transporter | Species | Preparation | IC₅₀ (μM) | EC₅₀ (μM) | Reference(s) |

| Uptake Inhibition | DAT | Rat | Synaptosomes | 0.40 ± 0.02 | - | [2] |

| DAT | Human | HEK-293 Cells | 1.44 ± 0.10 | - | [2] | |

| SERT | Rat | Synaptosomes | 1.43 ± 0.16 | - | [2] | |

| SERT | Human | HEK-293 Cells | 24.4 ± 2.0 | - | [2] | |

| Release | DAT | Rat | Synaptosomes | - | > 10 | [2] |

| SERT | Rat | Synaptosomes | - | 0.28 ± 0.04 | [2] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Experimental Protocols for Pharmacological Assays

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured to 70-90% confluency.

-

Assay Preparation: On the day of the experiment, cells are washed with Krebs-HEPES buffer (KHB).

-

Compound Incubation: Cells are pre-incubated for 5 minutes at room temperature with varying concentrations of this compound or a vehicle control.

-

Substrate Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]5-HT for SERT) is added to initiate uptake.

-

Incubation: The uptake reaction proceeds for a short, defined period (e.g., 1 minute for DAT and SERT) at room temperature.

-

Termination and Lysis: The reaction is stopped by rapidly washing the cells with ice-cold KHB. The cells are then lysed with a solution of 1% sodium dodecyl sulfate (SDS).

-

Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter.

-

Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.[3]

This assay determines if a compound can induce the release of a pre-loaded radiolabeled substrate from cells expressing the target transporter.

-

Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) by homogenization and differential centrifugation.

-

Substrate Loading: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine or [³H]5-HT) to allow for uptake.

-

Superfusion: The loaded synaptosomes are then placed in a superfusion apparatus and continuously washed with buffer to establish a stable baseline of radioactivity.

-

Compound Exposure: this compound at various concentrations is introduced into the superfusion buffer.

-

Fraction Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The amount of radioactivity in each fraction is determined by scintillation counting.

-

Data Analysis: The release of the radiolabeled substrate is expressed as a percentage of the total radioactivity in the synaptosomes. EC₅₀ values are determined from the concentration-response curves.[4][5]

Metabolism

This compound undergoes extensive metabolism in the body primarily through three main pathways.

-

Demethylenation followed by O-methylation: The methylenedioxy ring is opened, and the resulting catechol intermediate is methylated to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.

-

β-Ketone Reduction: The ketone group is reduced to a secondary alcohol, forming the corresponding β-keto-reduced metabolite.

-

N-dealkylation: The N-methyl group is removed to produce the primary amine metabolite.[1][6]

Caption: A flowchart illustrating the primary metabolic transformations of this compound.

Analytical Methods

The detection and quantification of this compound and its metabolites in biological and seized materials are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Urine):

-

Enzymatic Hydrolysis: To cleave conjugated metabolites, urine samples are often treated with β-glucuronidase.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to isolate the analytes of interest and remove interfering matrix components.

-

Derivatization: To improve chromatographic properties and thermal stability, the extracted analytes are often derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA).[6][7]

GC-MS Parameters:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes, for instance, starting at 100°C and ramping up to 280°C.

-

Ionization: Electron impact (EI) ionization is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic fragment ions of the derivatized this compound.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Blood):

-

Protein Precipitation: Proteins in the blood sample are precipitated by adding a solvent like acetonitrile.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Dilution and Injection: The supernatant is diluted and injected into the LC-MS/MS system.[8]

LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its metabolites.[8][9]

Conclusion

This compound (bk-MBDB) is a synthetic cathinone with a distinct pharmacological profile, acting as a dopamine transporter blocker and a serotonin transporter substrate. This dual mechanism of action results in elevated extracellular levels of both neurotransmitters, underpinning its stimulant and empathogenic effects. Its metabolism is complex, involving several enzymatic pathways, and its detection in biological matrices relies on sensitive and specific analytical techniques such as GC-MS and LC-MS/MS. This technical guide provides a foundational understanding of the chemical, pharmacological, and analytical aspects of this compound, intended to support further research and development in the fields of pharmacology, toxicology, and forensic science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The synthetic cathinones, this compound and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin uptake and release by biochemically characterized nerve endings isolated from rat brain by concomitant flotation and sedimentation centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Butylone on Monoamine Transporters: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of Butylone, a synthetic cathinone, at the plasma membrane monoamine transporters. This compound (β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB) is a psychoactive substance that primarily interacts with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1] This document details its unique "hybrid" activity, presenting quantitative data on its potency, outlining the experimental protocols used for its characterization, and visualizing its synaptic action and the associated research workflows.

Core Mechanism of Action: A Hybrid Transporter Ligand

This compound exhibits a complex and distinct mechanism of action compared to classic psychostimulants like cocaine or amphetamine. It is characterized as a "hybrid" monoamine transporter ligand, functioning as a reuptake inhibitor at the dopamine and norepinephrine transporters, while simultaneously acting as a substrate, or releasing agent, at the serotonin transporter.[2][3][4]

-

Interaction with Dopamine (DAT) and Norepinephrine (NET) Transporters: At DAT and NET, this compound functions primarily as a competitive reuptake inhibitor.[2][5] It binds to the transporters, blocking the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. However, it is not an efficient substrate for these transporters and therefore does not induce significant transporter-mediated efflux (release) of dopamine or norepinephrine.[2][3] This blocking action leads to an increase in the extracellular concentrations of these catecholamines.

-

Interaction with the Serotonin (SERT) Transporter: In contrast to its action at DAT and NET, this compound acts as a potent SERT substrate.[2][3][6] It is recognized and transported by SERT into the presynaptic neuron. This process triggers a conformational change in the transporter, causing it to reverse its direction of transport and release serotonin from the neuron into the synaptic cleft.[2][3] This robust releasing capability significantly elevates extracellular serotonin levels.

This dual mechanism—acting as a blocker at DAT/NET and a substrate at SERT—underpins the specific psychostimulant and entactogenic effects reported by users.[7] The action is more akin to MDMA in its serotonergic effects, but with a component of dopamine/norepinephrine reuptake inhibition similar to methylphenidate.[5]

Quantitative Data: Transporter Interaction Profile

The potency of this compound as both an inhibitor and a releaser at monoamine transporters has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) measures its ability to block neurotransmitter uptake, while the half-maximal effective concentration (EC₅₀) measures its potency to induce neurotransmitter release.

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Uptake Inhibition (IC₅₀, µM) | 2.90 | 6.22 | 2.02 |

| Monoamine Release (EC₅₀, µM) | >100 | Potent Substrate (specific value varies by study) | Not a significant releaser |

Data compiled from available literature. Note that specific values can vary based on experimental conditions (e.g., rat synaptosomes vs. cells expressing human transporters). The data clearly shows this compound is an effective uptake inhibitor at all three transporters but only a potent releaser at SERT.[2][8]

Experimental Protocols

The characterization of this compound's activity at monoamine transporters relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.

This assay determines the potency of a test compound (e.g., this compound) to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the IC₅₀ value of this compound at hDAT, hSERT, and hNET.

Materials:

-

Cell lines stably or transiently expressing the human transporter of interest (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).[9]

-

Radiolabeled substrates: [³H]dopamine (for DAT), [³H]serotonin (for SERT), or [³H]norepinephrine (for NET).

-

Test compound (this compound) at various concentrations.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

96-well cell culture plates.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Cell Plating: Seed the transfected cells into 96-well plates and allow them to form a confluent monolayer overnight.[10]

-

Preparation: On the day of the assay, aspirate the culture medium. Wash the cells with the uptake buffer.

-

Pre-incubation: Add the uptake buffer containing various concentrations of this compound to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature or 37°C.[11]

-

Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]dopamine) to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at the appropriate temperature.[11]

-

Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer to remove the unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells using a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[11]

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT).[11] The specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data with a nonlinear regression model.[12][13]

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells, distinguishing transporter substrates from pure blockers.

Objective: To determine the EC₅₀ value of this compound for inducing release at hDAT, hSERT, and hNET.

Materials:

-

Same cell lines, radiolabeled substrates, and basic equipment as the uptake assay.

Procedure:

-

Cell Plating: Plate cells as described in the uptake assay protocol.

-

Loading: Incubate the cells with a low concentration of the appropriate radiolabeled substrate (e.g., [³H]serotonin for SERT-expressing cells) for a sufficient time (e.g., 30-60 minutes) to allow for accumulation within the cells.

-

Washing: After loading, wash the cells thoroughly with buffer to remove any extracellular radiolabeled substrate.

-

Release Initiation: Add buffer containing various concentrations of this compound to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Sample Collection: Collect the supernatant (extracellular buffer), which now contains the released radiolabeled substrate.

-

Quantification: Measure the radioactivity in the collected supernatant using a liquid scintillation counter. The amount of radioactivity remaining in the cells is also determined after cell lysis.

-

Data Analysis: Calculate the percentage of release as the amount of radioactivity in the supernatant divided by the total radioactivity (supernatant + cell lysate). The EC₅₀ value is determined by plotting the percentage of release against the log concentration of this compound and fitting the data using nonlinear regression. A known releasing agent (e.g., amphetamine) is used as a positive control.[13]

Visualizations

References

- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic cathinones, this compound and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tripsitter.com [tripsitter.com]

- 6. researchgate.net [researchgate.net]

- 7. psychonautwiki.org [psychonautwiki.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. moleculardevices.com [moleculardevices.com]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and in vivo metabolism of Butylone

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of Butylone

Introduction

This compound, also known as β-keto-N-methylbenzodioxolylbutanamine (bk-MBDB), is a psychoactive substance belonging to the phenethylamine, amphetamine, and substituted cathinone chemical classes.[1][2] Structurally, it is the β-keto analogue of 1-(1,3-benzodioxol-5-yl)-N-methylbutanamine (MBDB) and a homologue of methylone.[1][3] First synthesized in 1967, it remained a subject of academic interest until its emergence as a designer drug in the mid-2000s.[1] this compound acts as a stimulant, primarily by increasing extracellular levels of monoamines through its action as a potent inhibitor of norepinephrine and dopamine reuptake.[4][5][6] This guide provides a comprehensive overview of the current scientific understanding of this compound's pharmacokinetics and its metabolic fate in vivo, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

While comprehensive human pharmacokinetic data for this compound is not extensively documented in scientific literature, valuable insights have been derived from controlled studies in animal models. A key study conducted in female Sprague-Dawley rats provides the most detailed quantitative data available to date.[7][8]

Data Presentation: Pharmacokinetic Parameters in Female Rats

The following table summarizes the key pharmacokinetic parameters of this compound following a single 20 mg/kg subcutaneous administration. For comparative context, data for the related synthetic cathinones methylone and pentylone from the same study are also included.[7]

| Parameter | This compound | Methylone | Pentylone | Units |

| Cmax | 948.7 ± 117.8 | 954.1 ± 141.2 | 5252.6 ± 130.5 | μg/L |

| Tmax | 30.0 ± 0.0 | 30.0 ± 0.0 | 30.0 ± 0.0 | min |

| AUC0-∞ | 163,059 ± 14,021 | 169,328 ± 21,326 | 464,469 ± 37,307 | μg/L * min |

| t1/2 | 96.6 ± 7.5 | 133.5 ± 18.3 | 99.6 ± 6.9 | min |

| Vd/F | 24.1 ± 2.6 | 21.0 ± 3.4 | 3.5 ± 0.4 | L/kg |

| CLp/F | 129.4 ± 11.2 | 128.7 ± 16.3 | 44.5 ± 3.5 | mL/min |

Data sourced from a study in female Sprague-Dawley rats following a 20 mg/kg subcutaneous dose.[7] Abbreviations: Cmax (Maximum concentration), Tmax (Time of maximum concentration), AUC0-∞ (Area under the concentration-time curve from zero to infinity), t1/2 (Elimination half-life), Vd/F (Apparent volume of distribution), CLp/F (Apparent plasma clearance).

In this study, no significant differences were observed between this compound and methylone in terms of Cmax or AUC.[7] However, methylone displayed a significantly longer elimination half-life (t1/2) compared to this compound.[7]

Experimental Protocol: Animal Pharmacokinetic Study

The quantitative data presented above was acquired using a specific and reproducible experimental protocol.[7][9]

-

Subject Species: Female Sprague-Dawley rats.

-

Drug Administration: A single subcutaneous (sc) injection of this compound at a dose of 20 mg/kg.[7]

-

Sample Collection: Plasma samples were collected at various time points via a jugular vein cannula.[7]

-

Analytical Method: The concentration of this compound in plasma samples was determined using a Shimadzu high-performance liquid chromatography (HPLC) system equipped with an autosampler and a diode array detector.[7] The samples were purified prior to analysis and injected into the HPLC to determine drug concentration over time.[7]

Visualization: Pharmacokinetic Experimental Workflow

The logical flow of the described pharmacokinetic study can be visualized as follows.

Caption: Workflow for a typical in-vivo pharmacokinetic study of this compound.

In Vivo Metabolism

This compound is metabolized in the liver before its metabolites are excreted renally.[1][5] Research based on human urine samples has identified three primary metabolic pathways.[1][2][4] Interestingly, a significant portion of the parent drug is also excreted unchanged in the urine.[4][5]

The principal metabolic routes are:

-

Demethylenation and O-methylation: This is the most dominant pathway.[1][4] It involves the opening of the methylenedioxy ring, which is then followed by O-methylation to form isomeric 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.[4] The 4-hydroxy-3-methoxy metabolite is reported to be the most common.[1][2] These hydroxylated metabolites are subsequently conjugated (e.g., with glucuronic acid) before excretion.[2][4]

-

β-Ketone Reduction: A second pathway involves the reduction of the β-ketone group on the cathinone structure to the corresponding alcohol, forming β-ketone reduced metabolites.[1][4]

-

N-dealkylation: This is considered a minor pathway for this compound.[1][4] It involves the removal of the methyl group from the nitrogen atom.[4]

| Metabolite Class | Metabolic Reaction | Key Resulting Structures | Prevalence |

| Hydroxy-methoxy Metabolites | Demethylenation, O-methylation, Conjugation | 4-hydroxy-3-methoxy-N-methylcathinone, 3-hydroxy-4-methoxy-N-methylcathinone | Major[4] |

| Alcohol Metabolites | β-Ketone Reduction | Dihydro-butylone (alcohol form) | Secondary[4] |

| N-dealkyl Metabolites | N-demethylation | N-dealkyl this compound | Minor[4] |

Visualization: this compound Metabolic Pathways

The metabolic transformation of this compound can be represented by the following diagram.

Caption: The three primary metabolic pathways of this compound.

Experimental Protocol: Metabolite Identification

The identification of this compound's metabolites has been accomplished using established analytical toxicology techniques, primarily on human urine samples.[4]

-

Pre-treatment: Samples often undergo enzymatic hydrolysis to cleave conjugated metabolites, making the primary metabolites available for analysis.[4]

-

Extraction: A liquid-liquid extraction is typically performed to isolate the analytes from the biological matrix.[4][5]

-

Analysis and Identification:

-

Gas Chromatography-Mass Spectrometry (GC/MS): This is a common method used for detection. Analysis can be performed on underivatized samples or after derivatization with agents like acetic anhydride (acetylation) or trifluoroacetic anhydride (TFA) to improve chromatographic properties.[4][5]

-

Liquid Chromatography-Mass Spectrometry (LC/MS/MS): Methods using LC coupled with tandem mass spectrometry and electrospray ionization have also been successfully employed for the analysis of this compound and its metabolites.[4]

-

Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption and a half-life of approximately 1.6 hours in the female rat model, with clearance and distribution values comparable to its analogue, methylone.[7] The in vivo metabolism of this compound is extensive and proceeds through three main pathways: a major route of demethylenation followed by O-methylation and conjugation, a secondary route of β-ketone reduction, and a minor route of N-dealkylation.[1][3][4] A notable characteristic is the excretion of a substantial amount of the unchanged parent drug in urine.[5] The detailed protocols for both pharmacokinetic assessment and metabolite identification rely on standard chromatographic and mass spectrometric techniques, providing a solid foundation for further research in drug metabolism, pharmacology, and forensic toxicology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. academic.oup.com [academic.oup.com]

- 4. soft-tox.org [soft-tox.org]

- 5. This compound (802575-11-7) for sale [vulcanchem.com]

- 6. Comparative neuropharmacology of three psychostimulant cathinone derivatives: this compound, mephedrone and methylone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-EPMC6226823 - Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats. - OmicsDI [omicsdi.org]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

The Neurochemical Profile of Butylone: A Technical Guide for Researchers

An In-Depth Examination of a Psychoactive Cathinone Derivative

This technical guide provides a comprehensive overview of the neurochemical profile of Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB), a synthetic cathinone with psychostimulant properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's mechanism of action, its interaction with monoamine transporters, and the experimental methodologies used to elucidate its pharmacological effects.

Introduction

This compound is a substituted cathinone that emerged as a designer drug in the mid-2000s.[1] Structurally, it is the β-keto analogue of MBDB and shares a similar relationship with methylone as MDMA does to MDA.[1] Its psychostimulant effects are primarily attributed to its interaction with the brain's monoaminergic systems, specifically those involving dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

Mechanism of Action: A Hybrid Transporter Ligand

This compound exhibits a complex and unique mechanism of action at monoamine transporters, distinguishing it from classic psychostimulants like cocaine or amphetamine. Research has characterized this compound as a "hybrid" transporter compound, functioning as a blocker (antagonist) at the dopamine transporter (DAT) and as a substrate (releaser) at the serotonin transporter (SERT).[2][3][4] This dual activity results in a neurochemical profile that combines features of both uptake inhibition and neurotransmitter release.

Interaction with Dopamine Transporter (DAT)

This compound acts as an uptake blocker at DAT, preventing the reuptake of dopamine from the synaptic cleft and thus increasing its extracellular concentration.[3][4] Unlike transporter substrates such as amphetamine, this compound does not induce significant DAT-mediated dopamine release.[3] This action is more analogous to that of cocaine. Studies have shown that while this compound inhibits dopamine uptake, it produces very little inward current at DAT, further supporting its role as a blocker rather than a substrate at this transporter.[2]

Interaction with Serotonin Transporter (SERT)

In contrast to its action at DAT, this compound functions as a substrate at SERT.[3][4] This means it is transported into the presynaptic neuron by SERT, leading to the reverse transport or release of serotonin into the synapse. This mechanism is similar to that of MDMA and other entactogens. This compound induces robust substrate-associated inward currents at SERT, confirming its role as a serotonin-releasing agent.[2][3]

Interaction with Norepinephrine Transporter (NET)

This compound also inhibits the reuptake of norepinephrine by binding to the norepinephrine transporter (NET).[4][5][6] Its potency as a NET inhibitor contributes to its overall stimulant effects.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 and EC50) of this compound at human and rat monoamine transporters. These data provide a quantitative basis for understanding this compound's neurochemical profile.

Table 1: this compound Binding Affinities (Ki, µM) for Monoamine Transporters

| Transporter | Species | Ki (µM) | Reference |

| SERT | Rat | 2.86 ± 1.48 | [7] |

Lower Ki values indicate higher binding affinity.

Table 2: this compound Inhibition of Monoamine Uptake (IC50, µM)

| Transporter | Species | IC50 (µM) | Reference |

| DAT | Rat | Varies by study | [7][8] |

| SERT | Rat | Varies by study | [7][8] |

| NET | Rat | Varies by study | [9] |

IC50 values represent the concentration of this compound required to inhibit 50% of monoamine uptake.

Table 3: this compound-Induced Monoamine Release (EC50, µM)

| Transporter | Species | EC50 (µM) | Reference |

| SERT | Human | Varies by study | [4] |

EC50 values represent the concentration of this compound required to induce 50% of the maximal monoamine release.

In Vivo Neurochemical Effects

In vivo studies, primarily using microdialysis in rats, have confirmed the in vitro findings. Systemic administration of this compound leads to significant increases in extracellular levels of both dopamine and serotonin in the nucleus accumbens, a key brain region involved in reward and reinforcement.[4] Notably, this compound produces a more robust increase in extracellular serotonin compared to dopamine.[4] These neurochemical changes are directly linked to the psychostimulant behavioral effects of the drug, such as hyperlocomotion.[8][9]

Signaling Pathways and Experimental Workflows

This compound's Action at the Synapse

The following diagram illustrates the "hybrid" mechanism of action of this compound at a dopaminergic and serotonergic synapse.

Experimental Workflow for In Vitro Transporter Assays

The characterization of this compound's interaction with monoamine transporters typically involves a series of in vitro assays. The following diagram outlines a common experimental workflow.

Detailed Experimental Protocols

Monoamine Uptake Assays in Rat Brain Synaptosomes

This protocol is adapted from methodologies described in the literature.[7][8]

-

Synaptosome Preparation:

-

Rat brain regions (e.g., striatum for DAT, hippocampus for SERT) are dissected and homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a physiological buffer.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.

-

A radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) is added to initiate the uptake reaction.

-

The reaction is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

-

Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

-

The filters are washed with ice-cold buffer to remove unbound radiolabel.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

Radioligand Binding Assays

This protocol is based on methods described for assessing the affinity of compounds for monoamine transporters.[7]

-

Membrane Preparation:

-

Similar to synaptosome preparation, cell membranes expressing the transporter of interest are prepared from brain tissue or transfected cell lines.

-

-

Binding Assay:

-

Membranes are incubated with a specific radioligand (e.g., [3H]paroxetine for SERT) and varying concentrations of this compound.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration, and the filters are washed to separate bound from free radioligand.

-

The radioactivity on the filters is measured.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular neurotransmitter levels.[4]

-

Surgical Implantation:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or vehicle.

-

-

Neurochemical Analysis:

-

The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

-

-

Data Analysis:

-

Neurotransmitter levels are expressed as a percentage of the baseline levels, which are established from the samples collected before drug administration.

-

Statistical analysis is used to determine the significance of the drug-induced changes in neurotransmitter levels.

-

Conclusion

This compound's neurochemical profile as a hybrid dopamine transporter blocker and serotonin transporter substrate provides a basis for its observed psychostimulant and potential entactogenic effects. Its potent interaction with all three major monoamine transporters underscores its significant pharmacological activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel psychoactive substances. A thorough understanding of the neurochemical mechanisms of these compounds is crucial for predicting their physiological and psychological effects, as well as their potential for abuse and toxicity.

References

- 1. This compound (802575-11-7) for sale [vulcanchem.com]

- 2. “Ecstasy” to Addiction: Mechanisms and Reinforcing Effects of Three Synthetic Cathinone Analogs of MDMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic cathinones, this compound and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic cathinones, this compound and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted methcathinones differ in transporter and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative neuropharmacology of three psychostimulant cathinone derivatives: this compound, mephedrone and methylone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative neuropharmacology of three psychostimulant cathinone derivatives: this compound, mephedrone and methylone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Interaction of Butylone with Dopamine and Serotonin Transporter Systems: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of Butylone, a synthetic cathinone, on the dopamine transporter (DAT) and the serotonin transporter (5-HT). Aimed at researchers, scientists, and drug development professionals, this document synthesizes current in-vitro research to elucidate the compound's distinct mechanisms of action at these two critical monoamine transporters. Through a comprehensive review of quantitative data, experimental protocols, and signaling pathways, this guide offers a detailed perspective on this compound's "hybrid" activity as a dopamine transporter blocker and a serotonin transporter substrate.

Executive Summary

This compound (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive substance of the cathinone class that interacts with monoamine transporters.[1][2] Research demonstrates that this compound exhibits a complex and dual mechanism of action. It functions as an inhibitor of the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft.[3][4] In contrast, at the serotonin transporter (5-HT), this compound acts as a substrate, promoting the release of serotonin.[3][4] This "hybrid" profile, characterized by DAT blockade and SERT-mediated release, underpins its unique pharmacological effects.[3] This guide presents the quantitative metrics of these interactions, details the experimental procedures used to determine them, and visually represents the underlying molecular and cellular processes.

Quantitative Pharmacological Data

The interaction of this compound with DAT and 5-HT has been quantified through various in-vitro assays. The following tables summarize the key pharmacological parameters: binding affinity (Ki), uptake inhibition potency (IC50), and release-stimulating potency (EC50).

Table 1: this compound Binding Affinity (Ki) at Dopamine and Serotonin Transporters

| Transporter | Radioligand Displaced | Ki (µM) | Source |

| Dopamine Transporter (DAT) | [³H]WIN35428 | 2.90 (2.5–3.4) | [2] |

| Serotonin Transporter (5-HT) | [³H]Paroxetine | 6.22 (4.3–9.0) | [2] |

Table 2: this compound Uptake Inhibition (IC50) at Dopamine and Serotonin Transporters

| Preparation | Transporter | IC50 (µM) | Source |

| Rat Brain Synaptosomes | Dopamine Transporter (DAT) | 0.40 ± 0.02 | [3] |

| Rat Brain Synaptosomes | Serotonin Transporter (5-HT) | 1.43 ± 0.16 | [3] |

| HEK-293 Cells (human DAT) | Dopamine Transporter (DAT) | 1.44 ± 0.10 | [3] |

| HEK-293 Cells (human 5-HT) | Serotonin Transporter (5-HT) | 24.4 ± 2.0 | [3] |

Table 3: this compound-Induced Monoamine Release (EC50)

| Preparation | Transporter | EC50 (µM) | Source |

| Rat Brain Synaptosomes | Dopamine Transporter (DAT) | > 100 | [2] |

| Rat Brain Synaptosomes | Serotonin Transporter (5-HT) | 0.33 ± 0.04 | [3] |

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from established in-vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a compound to a specific transporter by measuring the displacement of a radiolabeled ligand.

Objective: To determine the affinity of this compound for DAT and 5-HT.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for 5-HT) or cells expressing the target transporter.

-

Radioligands: [³H]WIN35428 for DAT, [³H]paroxetine for 5-HT.

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer to a specific protein concentration.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

These assays measure the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.

Objective: To determine the potency of this compound in inhibiting dopamine and serotonin uptake.

Materials:

-

Rat brain synaptosomes.

-

Radiolabeled neurotransmitters: [³H]dopamine or [³H]serotonin.

-

This compound hydrochloride.

-

Krebs-phosphate buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Prepare crude synaptosomes from rat brain tissue through homogenization and differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes in Krebs-phosphate buffer.

-

Assay Initiation: Initiate the uptake assay by adding a mixture of the radiolabeled neurotransmitter and varying concentrations of this compound to the synaptosome suspension.

-

Incubation: Incubate the mixture for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped within the synaptosomes using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.

Neurotransmitter Release Assays

These assays assess the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

Objective: To determine if this compound acts as a substrate (releaser) at DAT and 5-HT.

Materials:

-

Rat brain synaptosomes.

-

Radiolabeled neurotransmitters: [³H]dopamine or [³H]serotonin.

-

This compound hydrochloride.

-

Superfusion apparatus.

-

Scintillation counter.

Procedure:

-

Synaptosome Pre-loading: Incubate synaptosomes with a radiolabeled neurotransmitter to allow for its accumulation within the vesicles.

-

Superfusion: Place the pre-loaded synaptosomes in a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of radioactivity.

-

Drug Application: Introduce varying concentrations of this compound into the perfusion buffer.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Calculate the amount of neurotransmitter release as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal release effect.

Visualizations of Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows discussed in this guide.

Caption: this compound's blocking action at the dopamine transporter (DAT).

Caption: this compound's substrate action at the serotonin transporter (5-HTT).

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The data and methodologies presented in this technical guide solidify the understanding of this compound as a "hybrid" monoamine transporter ligand. Its potent inhibition of the dopamine transporter, coupled with its efficacy as a serotonin transporter substrate, distinguishes it from classical psychostimulants and entactogens. For researchers and drug development professionals, this dual mechanism of action presents a complex but important profile to consider in the ongoing study of novel psychoactive substances and the development of new therapeutic agents targeting the monoamine transporter systems. The provided experimental protocols offer a foundational framework for the continued investigation of this compound and other synthetic cathinones.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic cathinones, this compound and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

A Historical and Pharmacological Review for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic cathinone, Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB). From its initial synthesis in the mid-20th century to its emergence as a compound of interest in the 21st century, this document details the historical context, synthesis, and key experimental findings related to its pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

A Latent Discovery: The History of this compound and Synthetic Cathinones

The story of this compound begins long before its appearance on the recreational drug market. It was first synthesized in 1967 by Koeppe, Ludwig, and Zeile, but remained a relatively obscure academic chemical for decades[1]. This latency is not uncommon in the history of synthetic cathinones, a class of compounds that dates back to the late 1920s with the synthesis of mephedrone and methcathinone for potential medicinal applications, such as antidepressants and appetite suppressants[2]. However, their therapeutic potential was often overshadowed by their potential for abuse[2].

The broader family of synthetic cathinones gained notoriety in the early 2000s as "legal highs," emerging in European markets and sold online[2]. This compound itself came to prominence around 2005 when it was identified as a designer drug[1]. Structurally, this compound is the β-keto analog of MBDB and shares a similar relationship to methylone as MDMA does to MBDB[1]. Formal scientific research into this compound's metabolism and pharmacology began in earnest around 2009[1].

Chemical Synthesis: From Precursor to Psychoactive Compound

The synthesis of this compound is a multi-step process that begins with 3,4-methylenedioxybutyrophenone. The general synthetic route is outlined below.

Synthesis of 3,4-methylenedioxybutyrophenone

A common method for the synthesis of 3,4-methylenedioxybutyrophenone involves the Friedel-Crafts acylation of 1,2-methylenedioxybenzene.

Experimental Protocol:

-

1,2-methylenedioxybenzene (e.g., 2.0 g, 16.37 mmol) is dissolved in a suitable solvent such as 1,2-dichloroethane (7 mL).

-

n-Butyric anhydride (e.g., 3.2 mL, 19.6 mmol) is added to the solution.

-

The reaction mixture is cooled to -10°C.

-

A Lewis acid catalyst, such as boron trifluoride ethyl ether complex (BF3-Et2O; e.g., 6.78 g, 47.7 mmol), is slowly added dropwise over approximately 15 minutes, maintaining the temperature between -5°C and 0°C.

-

The reaction is stirred at -5°C for several hours (e.g., 3 hours).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium acetate.

-

The organic layer is separated, washed with an aqueous sodium hydroxide solution (e.g., 5%) and then with deionized water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Bromination of 3,4-methylenedioxybutyrophenone

The next step involves the bromination of the ketone.

Experimental Protocol:

-

3,4-methylenedioxybutyrophenone (10.0 mmol) is dissolved in a solvent like diethyl ether (Et2O; 25 mL).

-

Bromine (10.0 mmol) is added to the solution.

-

The solution is stirred for approximately 30 minutes, or until the red color of the bromine dissipates to a light-yellow hue.

-

The reaction is quenched with water (10 mL) and diluted with additional Et2O (25 mL).

-

The organic layer is washed sequentially with saturated aqueous solutions of sodium bicarbonate (NaHCO3) and sodium thiosulfate (Na2S2O3), followed by brine.

-

The organic layer is dried over magnesium sulfate (MgSO4), filtered, and the solvent is evaporated to yield 3′,4′-methylenedioxy-2-bromobutyrophenone.

-

The product can be further purified by flash chromatography on silica gel.

Synthesis of this compound

The final step is the reaction of the brominated intermediate with methylamine.

Experimental Protocol:

-

The purified 3′,4′-methylenedioxy-2-bromobutyrophenone is dissolved in a solvent like dichloromethane.

-

This solution is then added to an aqueous solution of methylamine (e.g., 40%).

-

Hydrochloric acid (HCl) is added to the mixture.

-

The aqueous layer is separated and made alkaline with a base such as sodium bicarbonate.

-

The amine product (this compound) is extracted with a solvent like ether.

-

The addition of an ethereal HCl solution will precipitate this compound hydrochloride.

Pharmacological Profile: Interaction with Monoamine Transporters

This compound's primary mechanism of action is the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine. This action is similar to that of MDMA and methylone[1].

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of this compound and related synthetic cathinones at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) has been quantified in various in vitro studies. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Inhibition of Monoamine Transporters by this compound

| Transporter | IC50 (μM) in Rat Brain Synaptosomes | IC50 (μM) in HEK-293 Cells |

| DAT | 0.40 ± 0.02 | Not explicitly stated in provided results |

| SERT | 1.43 ± 0.16 | Not explicitly stated in provided results |

Data sourced from a 2018 study on the neuropharmacology of this compound and Pentylone.[3]

Table 2: Comparative In Vitro Inhibition of Monoamine Transporters by Synthetic Cathinones

| Compound | DAT IC50 (μM) | SERT IC50 (μM) | NET IC50 (μM) |

| This compound | 0.40 ± 0.02 | 1.43 ± 0.16 | Not explicitly stated in provided results |

| Methylone | 0.36 ± 0.06 | 0.82 ± 0.17 | 0.51 ± 0.10 |

| Mephedrone | Not explicitly stated in provided results | Not explicitly stated in provided results | Not explicitly stated in provided results |

Data for this compound and Methylone from a comparative neuropharmacology study.[4][5]

Experimental Protocols for In Vitro Assays

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals.

Detailed Methodology:

-

Synaptosome Preparation:

-

Rat brains are rapidly dissected and homogenized in ice-cold 0.32 M sucrose solution.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 12,500 - 15,000 x g for 20 minutes) to pellet the crude synaptosomes.

-

The synaptosomal pellet is resuspended in an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated in a 96-well plate at 37°C with varying concentrations of the test compound (e.g., this compound).

-

The uptake reaction is initiated by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) at a concentration near its Km value.

-

The incubation is carried out for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a selective transporter inhibitor (e.g., GBR 12909 for DAT).

-

IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

-

This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured to confluence.

-

Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

-

Binding Assay:

-

Cell membranes are incubated in a 96-well plate with a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the test compound.

-

The incubation is carried out to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known displacing agent.

-

IC50 values are determined from competition binding curves, and Ki values can be calculated using the Cheng-Prusoff equation.

-

Behavioral Effects: Locomotor Activity

Synthetic cathinones, including this compound, have been shown to induce hyperlocomotion in animal models, a behavioral effect indicative of their stimulant properties.

Experimental Protocol for Locomotor Activity Assessment

Detailed Methodology:

-

Animals: Male Swiss-Webster mice are commonly used.

-

Apparatus: An open-field apparatus equipped with photobeam sensors to automatically record animal movement.

-

Procedure:

-

Mice are habituated to the testing room for at least one hour before the experiment.

-

Animals are administered with either vehicle (e.g., saline) or varying doses of the test compound (e.g., this compound, 5-25 mg/kg) via intraperitoneal (i.p.) injection.

-

Immediately after injection, mice are placed in the open-field chambers.

-

Locomotor activity (e.g., horizontal photocell counts) is recorded for a set period (e.g., 120 minutes) in discrete time bins (e.g., 10 minutes).

-

-

Data Analysis:

-

Data are expressed as the mean number of activity counts per time bin.

-

Dose-response curves are generated by plotting the total activity counts during the period of peak effect against the drug dose.

-

The effective dose 50 (ED50) can be calculated from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The interaction of this compound with monoamine transporters and receptors initiates a cascade of intracellular signaling events.

Monoamine Transporter Signaling

The primary action of this compound is the inhibition of DAT and SERT, leading to an accumulation of dopamine and serotonin in the synaptic cleft. This increased availability of neurotransmitters leads to enhanced activation of postsynaptic dopamine and serotonin receptors. The downstream signaling from these receptors is complex and can involve multiple pathways. For instance, dopamine receptor activation can modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels, leading to the activation of protein kinase A (PKA). This can, in turn, influence gene expression and neuronal excitability.

Caption: this compound's inhibition of DAT and SERT increases synaptic monoamine levels.

5-HT2A Receptor Signaling

Some studies suggest that synthetic cathinones may also interact with serotonin receptors, such as the 5-HT2A receptor. Activation of the Gq/11-coupled 5-HT2A receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can have widespread effects on neuronal function.

Caption: The 5-HT2A receptor signaling cascade initiated by agonist binding.

Conclusion

This compound represents a significant member of the synthetic cathinone class, with a well-defined mechanism of action centered on the inhibition of monoamine transporters. This technical guide has provided a detailed overview of its history, synthesis, and pharmacology, supported by experimental protocols and quantitative data. The provided visualizations of experimental workflows and signaling pathways offer a clear framework for understanding its effects at a molecular and cellular level. Continued research into the nuanced interactions of this compound and its analogs with the central nervous system is crucial for a comprehensive understanding of their pharmacological and toxicological profiles, which will be invaluable for the fields of drug development, neuroscience, and public health.

Caption: Overview of the experimental workflow for this compound research.

References

- 1. 3,4-(METHYLENEDIOXY)BUTYROPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]

Characterization of Butylone: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of Butylone (β-keto-N-methylbenzodioxolylbutanamine), a synthetic cathinone. The information presented is intended to support research, drug development, and forensic analysis.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

¹H NMR Data:

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its structure. The following table summarizes the key chemical shifts (δ) and their assignments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-6') | 7.87 | dd | 8.1, 1.8 |

| Aromatic (H-2') | 7.67 | d | 1.8 |

| Aromatic (H-5') | 7.18 | d | 8.1 |

| Methylenedioxy (O-CH₂-O) | 6.29 | s | - |

| Methine (CH) | 5.19 | t | 5.1 |

| N-Methyl (N-CH₃) | 2.88 | s | - |

| Methylene (CH₂) | 2.22 | m | - |

| Methyl (CH₃) | 1.07 | t | 7.5 |

¹³C NMR Data:

The carbon-13 NMR spectrum provides information on the carbon framework of the this compound molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200-210 |

| Aromatic (C-Ar) | ~100-150 |

| Methylenedioxy (O-CH₂-O) | ~101 |

| Methine (CH) | ~60-70 |

| N-Methyl (N-CH₃) | ~30-40 |

| Methylene (CH₂) | ~20-30 |

| Methyl (CH₃) | ~10-15 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The ATR-FTIR spectrum shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | N-H Stretch | Secondary Amine |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2950 | C-H Stretch | Aliphatic |

| ~1680-1700 | C=O Stretch | Ketone |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Ether (Methylenedioxy) |

| ~1040 | C-O-C Stretch | Ether (Methylenedioxy) |

| ~930 | O-C-O Bend | Methylenedioxy |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

| m/z | Proposed Fragment Ion |

| 221 | [M]⁺ (Molecular Ion) |

| 178 | [M - C₂H₅N]⁺ |

| 149 | [M - C₄H₉NO]⁺ (Benzodioxole-C≡O⁺) |

| 121 | [Benzodioxole]⁺ |

| 77 | [C₆H₅]⁺ |

| 58 | [C₃H₈N]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

Synthesis of this compound

This compound can be synthesized from 3,4-methylenedioxybutyrophenone.[1] The general procedure involves bromination followed by amination.

Materials:

-

3,4-methylenedioxybutyrophenone

-

Bromine

-

Dichloromethane (DCM)

-

Aqueous methylamine (40%)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate

-

Diethyl ether

Procedure:

-

Dissolve 3,4-methylenedioxybutyrophenone in dichloromethane.

-

Slowly add bromine to the solution and stir until the reaction is complete, yielding 3',4'-methylenedioxy-2-bromobutyrophenone.

-

Dissolve the crude product in dichloromethane and add it to an aqueous solution of methylamine.

-

Acidify the mixture with HCl.

-

Separate the aqueous layer and basify it with sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Evaporate the ether to obtain this compound. The hydrochloride salt can be precipitated by adding a drop of concentrated HCl in ether.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FTIR spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the clean ATR crystal before analyzing the sample.

GC-MS Protocol

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample as necessary for analysis.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-550 amu.

-

Visualizations

Synthesis of this compound

References

Navigating the Regulatory Landscape and Scientific Framework of Butylone for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Butylone, a synthetic cathinone, has garnered attention within the scientific community for its unique pharmacological profile. As a psychoactive substance, its acquisition and use for research purposes are strictly regulated. This technical guide provides a comprehensive overview of the legal and scheduling status of this compound, alongside a detailed exploration of its pharmacodynamics, pharmacokinetics, and established experimental protocols. This document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complexities of conducting research with this compound.

Legal and Scheduling Status: A Global Perspective

The legal status of this compound varies significantly across different jurisdictions, reflecting a global effort to control the proliferation of new psychoactive substances. For research institutions, navigating these regulations is a critical first step.

United Kingdom: In the United Kingdom, this compound is classified as a Class B drug under the Misuse of Drugs Act 1971. This classification makes possession, supply, and production unlawful without a license from the Home Office. Researchers must apply for a controlled drug license, specifying the nature of the research and the quantities of this compound required.

European Union: The legal status of this compound across the European Union is not harmonized and is determined by the national legislation of individual member states. However, due to its psychoactive properties and potential for harm, it is considered a controlled substance in many EU countries. Researchers in the EU must consult the specific regulations of the country in which they plan to conduct their research to ensure compliance with all legal requirements.

The following diagram illustrates the general legal framework for this compound in these key regions:

Pharmacological Profile of this compound

Understanding the pharmacological properties of this compound is fundamental for designing meaningful research studies. Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro data on this compound's interaction with key monoamine transporters.

Table 1: Monoamine Transporter Inhibition by this compound

| Transporter | IC50 (μM) |

| Norepinephrine Transporter (NET) | 2.02 (1.5–2.7) |

| Dopamine Transporter (DAT) | 2.90 (2.5–3.4) |

| Serotonin Transporter (SERT) | 6.22 (4.3–9.0) |

Data from in vitro studies.[3]

Table 2: Monoamine Release Mediated by this compound

| Transporter | EC50 (μM) |

| Dopamine Transporter (DAT) | >100 |

| Serotonin Transporter (SERT) | 5.5 (1.8–17) |

Data from in vitro studies.[3]

These data indicate that this compound is a more potent inhibitor of norepinephrine and dopamine reuptake compared to serotonin reuptake. Furthermore, it acts as a serotonin releasing agent at concentrations significantly lower than those required to induce dopamine release.

Experimental Protocols for this compound Research

The following sections outline general methodologies for key experiments involving this compound, based on published research. Researchers should adapt these protocols to their specific experimental needs and ensure they comply with all institutional and regulatory guidelines.

Synthesis of this compound

A common synthetic route for this compound starts from 3,4-methylenedioxybutyrophenone.

General Procedure:

-

Dissolve 3,4-methylenedioxybutyrophenone in a suitable solvent (e.g., dichloromethane).

-

Add bromine to the solution to yield 2-bromo-3',4'-methylenedioxybutyrophenone.

-

Dissolve the resulting product in a solvent and react it with an aqueous solution of methylamine.

-

Acidify the mixture with hydrochloric acid.

-

Separate the aqueous layer and basify it with a weak base (e.g., sodium bicarbonate).

-

Extract the amine product with an appropriate organic solvent (e.g., ether).

-

Precipitate the final product, this compound hydrochloride, by adding a solution of hydrochloric acid in ether.

This process is depicted in the following workflow diagram:

In Vitro Monoamine Transporter Assays

1. Uptake Inhibition Assay in Rat Brain Synaptosomes:

-

Objective: To determine the potency of this compound to inhibit the uptake of radiolabeled monoamines.

-

Methodology:

-

Prepare synaptosomes from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT).

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Add a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin).

-

Incubate for a short period to allow for transporter-mediated uptake.

-

Terminate the uptake by rapid filtration and washing.

-

Quantify the radioactivity in the synaptosomes using liquid scintillation counting.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-